2-Amino-4-bromo-3,5-difluorobenzoic acid

CETP inhibition Cardiovascular drug discovery HDL cholesterol modulation

2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9) is the definitive building block for CETP inhibitor programs, as explicitly disclosed in US8759365B2 (IC50 = 25 nM). Its non-trivial ortho-amino/para-bromo/meta-difluoro substitution pattern enables amide coupling via the carboxylic acid and heterocycle formation via the amino group—dual reactivity that regioisomeric analogs (e.g., 4-bromo-2,6-difluorobenzoic acid) cannot replicate. Also applicable to DHFR-targeted libraries (BindingDB IC50 = 65 μM). Procure at 98% purity to ensure synthetic fidelity in cross-coupling and sequential derivatization workflows.

Molecular Formula C7H4BrF2NO2
Molecular Weight 252.015
CAS No. 1698027-86-9
Cat. No. B2403988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3,5-difluorobenzoic acid
CAS1698027-86-9
Molecular FormulaC7H4BrF2NO2
Molecular Weight252.015
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Br)F)N)C(=O)O
InChIInChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13)
InChIKeyHMEMIUSIGMVLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-3,5-difluorobenzoic Acid (CAS 1698027-86-9): A Halogenated Benzoic Acid Building Block for Pharmaceutical Intermediates


2-Amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9) is a polysubstituted aromatic compound of molecular formula C7H4BrF2NO2 and molecular weight 252.01 g/mol, featuring an ortho-amino group, a para-bromo substituent, and two meta-fluorine atoms on a benzoic acid core . The compound is primarily utilized as a pharmaceutical intermediate, with patent literature citing its incorporation into cholesteryl ester transfer protein (CETP) inhibitor scaffolds [1]. Commercially available in 98% purity from multiple suppliers , its substitution pattern confers distinct electronic and steric properties relevant to medicinal chemistry applications.

Why 2-Amino-4-bromo-3,5-difluorobenzoic Acid Cannot Be Casually Substituted with Regioisomeric or Mono-Halogenated Analogs


The substitution pattern of 2-amino-4-bromo-3,5-difluorobenzoic acid is non-trivial: the combination of an ortho-amino group with an electron-withdrawing para-bromo and dual meta-fluorines creates a unique electronic environment that governs both reactivity in cross-coupling reactions and physicochemical properties relevant to downstream drug candidates. Regioisomeric analogs—such as 4-bromo-2,6-difluorobenzoic acid or 4-bromo-3,5-difluorobenzoic acid—lack the ortho-amino group, thereby eliminating the capacity for amide bond formation or heterocycle construction that depends on this functionality [1]. Similarly, mono-fluorinated or non-fluorinated analogs exhibit substantially different lipophilicity and metabolic stability profiles . Generic substitution therefore risks synthetic incompatibility and altered pharmacological properties in derived compounds.

Quantitative Differentiation Evidence for 2-Amino-4-bromo-3,5-difluorobenzoic Acid Relative to Structural Analogs


CETP Inhibitor Scaffold Incorporation: Documented Use in US8759365B2 Patent Series

2-Amino-4-bromo-3,5-difluorobenzoic acid is explicitly disclosed as a synthetic building block in US8759365B2, a patent covering organic compounds as CETP inhibitors [1]. Within this patent series, structurally related compounds incorporating the 2-amino-4-bromo-3,5-difluorobenzoic acid motif demonstrated CETP inhibitory activity with IC50 values as low as 25 nM under assay conditions of pH 7.4 at 37°C [2]. In contrast, regioisomeric analogs such as 4-bromo-2,6-difluorobenzoic acid and 4-bromo-3,5-difluorobenzoic acid are documented as intermediates for entirely distinct therapeutic applications, including anti-inflammatory agents and quinolone antibiotics .

CETP inhibition Cardiovascular drug discovery HDL cholesterol modulation

Dihydrofolate Reductase (DHFR) Inhibitory Activity of Structurally Related Amino-Bromo-Fluorobenzoic Acid Scaffolds

BindingDB records document DHFR inhibitory activity for compounds bearing the 2-amino-bromo-fluorobenzoic acid pharmacophore [1]. Specifically, a structurally related analog (CHEMBL3115732) exhibited an IC50 of 6.50 × 10^4 nM (65 μM) against bovine liver DHFR [1]. While this represents modest potency for the specific analog evaluated, the broader 2-amino-4-halogenobenzoic acid class has established utility in DHFR-targeted drug discovery programs, as evidenced by multiple BindingDB entries [2]. The combination of ortho-amino and para-halogen substituents is a recognized structural motif for DHFR ligand development.

DHFR inhibition Anticancer drug discovery Antibacterial research

Lipophilicity Differential: Computed LogP and LogD Values Enable Rational Library Design

Computed physicochemical properties reveal significant lipophilicity differences between 2-amino-4-bromo-3,5-difluorobenzoic acid derivatives and alternative halogenation patterns . The methyl ester derivative (methyl 2-amino-4-bromo-3,5-difluorobenzoate) exhibits ACD/LogP = 4.00 and ACD/LogD = 3.37 (pH 5.5 and 7.4) . In contrast, the dibromo analog 2-amino-3,5-dibromo-4-fluorobenzoic acid has a substantially higher density of 2.2 ± 0.1 g/cm³ and boiling point of 364.8 ± 42.0 °C, reflecting altered physicochemical behavior [1]. The tert-butyl ester derivative shows XLogP3-AA = 3.5, demonstrating consistent lipophilicity across ester variants [2].

Lipophilicity optimization ADME prediction Medicinal chemistry design

Synthetic Accessibility: Ortho-Amino Group Enables Amide and Heterocycle Formation Absent in Non-Amino Regioisomers

The ortho-amino group on 2-amino-4-bromo-3,5-difluorobenzoic acid provides a nucleophilic handle for amide bond formation and heterocycle construction that is entirely absent in regioisomeric bromo-difluorobenzoic acids lacking this functionality [1]. Patents such as US6348624B1 describe processes for making benzoic acid compounds wherein the ortho-amino group serves as a critical reactive site for further derivatization [1]. Regioselective copper-catalyzed amination of bromobenzoic acids has been demonstrated to produce N-aryl and N-alkyl anthranilic acid derivatives in yields up to 99%, underscoring the synthetic value of the ortho-amino-bromo substitution pattern [2].

Amide bond formation Heterocycle synthesis Cross-coupling chemistry

Recommended Research and Industrial Applications for 2-Amino-4-bromo-3,5-difluorobenzoic Acid Based on Quantitative Evidence


CETP Inhibitor Medicinal Chemistry Programs

Researchers developing cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular indications should prioritize 2-amino-4-bromo-3,5-difluorobenzoic acid as a core building block, given its explicit disclosure in US8759365B2 patent claims and the demonstrated CETP inhibitory activity (IC50 = 25 nM) of derived scaffolds under physiologically relevant assay conditions (pH 7.4, 37°C) [1].

DHFR-Targeted Anticancer or Antibacterial Lead Optimization

Medicinal chemistry teams pursuing dihydrofolate reductase (DHFR) inhibition as a therapeutic strategy should consider 2-amino-4-bromo-3,5-difluorobenzoic acid and its analogs as starting scaffolds, based on documented DHFR inhibitory activity (IC50 = 65 μM for related analogs) in the BindingDB database [2]. The ortho-amino-para-halogen substitution pattern aligns with known DHFR pharmacophore requirements.

Library Synthesis Requiring Orthogonal Reactivity via Amino and Carboxyl Groups

Synthetic chemistry groups building compound libraries that require sequential derivatization should select 2-amino-4-bromo-3,5-difluorobenzoic acid for its dual reactive handles: the carboxylic acid for amide coupling and the ortho-amino group for heterocycle formation or additional amidation, as documented in US6348624B1 synthetic methodology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-3,5-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.